4-Bromobenzalacetophenone
Overview
Description
4-Bromobenzalacetophenone is a useful research compound. Its molecular formula is C15H11BrO and its molecular weight is 287.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activities : The synthesis of a Schiff base derived from 4-Bromobenzalacetophenone and its application in antimicrobial and antitumor activities were studied. This compound demonstrated broad-spectrum antitumor activities, particularly against liver carcinoma and breast cancer cell lines (Ramadan, Abu Al-Nasr, & Noureldeen, 2014).
Physico-Chemical and Spectroscopic Properties : A study investigating the impact of biofield energy treatment on 4-Bromobenzalacetophenone revealed significant effects on its physical, thermal, and spectral properties, suggesting potential implications for its applications in various fields (Trivedi et al., 2015).
Application in McMurry Coupling : McMurry coupling of 4-Bromobenzalacetophenone was explored, producing cis and trans isomers of specific compounds, which has implications for stereochemical control in synthetic chemistry (Daik, Feast, Batsanov, & Howard, 1998).
Carbonic Anhydrase Inhibition : Novel bromophenols, including derivatives of 4-Bromobenzalacetophenone, were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase, suggesting their potential as drug candidates for treating various diseases like glaucoma and epilepsy (Balaydın et al., 2012).
DNA Cleavage Activities : 4'-Bromoacetophenone derivatives were investigated as photoinducible DNA cleaving agents, which could have applications in molecular biology and genetic engineering (Wender & Jeon, 1999).
Oxidation Studies : Research on the oxidation of 4-Bromoacetophenone by ozone in acetic acid provided insights into the kinetics and mechanism of this reaction, which could be valuable in industrial and environmental applications (Galstyan et al., 2021).
properties
IUPAC Name |
3-(4-bromophenyl)-1-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFARWEWTPMAQHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzalacetophenone | |
CAS RN |
1774-66-9 | |
Record name | 4-Bromochalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1774-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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